Crotin

Catalog No.
S13260077
CAS No.
255831-48-2
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotin

CAS Number

255831-48-2

Product Name

Crotin

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)propan-1-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-20(2)10-9-14-18(25-20)8-5-13(19(14)24)15(21)6-3-12-4-7-16(22)17(23)11-12/h4-5,7-11,22-24H,3,6H2,1-2H3

InChI Key

VPFUWHKTPYPNGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC(=C(C=C3)O)O)C

Crotin is a complex mixture derived primarily from the seeds of the Croton tiglium plant, which belongs to the Euphorbiaceae family. This compound is primarily recognized for its oil, known as croton oil, which is a viscous liquid with a characteristic pungent odor. The oil is composed of various fatty acids and phorbol esters, which are responsible for its biological activity and toxicity. Croton oil has been utilized in traditional medicine for its purgative properties and is known to cause severe gastrointestinal effects when ingested. It is also noted for its potential irritant effects on the skin and mucous membranes .

, particularly involving its phorbol ester components. These esters can react with acids to liberate heat and may engage in exothermic reactions with caustic solutions. Notably, strong oxidizing agents can provoke vigorous reactions that may ignite the products formed . The reactivity profile of croton oil indicates that it can produce flammable hydrogen gas when mixed with alkali metals and hydrides, highlighting its potential hazards when improperly handled .

Crotin exhibits a wide range of biological activities. Its primary active components, phorbol esters, have been studied extensively for their role in promoting tumor growth and enhancing the effects of carcinogens in certain animal models. These compounds activate protein kinase C, leading to altered cellular signaling pathways that can promote cancer cell proliferation . Additionally, croton oil has demonstrated antimicrobial, anti-inflammatory, and analgesic properties in various pharmacological assays, supporting its traditional uses in treating ailments like constipation and digestive issues .

The synthesis of croton oil involves the extraction of oil from the seeds of Croton tiglium. This process typically includes cold pressing or solvent extraction methods to isolate the oil from the seeds. The essential oils derived from various Croton species can also be obtained through steam distillation or other extraction techniques, which yield different chemical profiles depending on the species and environmental conditions .

Crotin has several applications across different fields:

  • Pharmaceuticals: Used as a potent purgative agent in traditional medicine.
  • Cosmetics: Incorporated into formulations for its skin irritant properties.
  • Research: Utilized in studies investigating cancer promotion due to its phorbol ester content.
  • Agriculture: Explored for its potential as a natural pesticide due to its antimicrobial properties .

Studies on croton oil have highlighted its interactions with various biological systems. For instance, research indicates that phorbol esters can enhance the carcinogenic effects of other chemical agents when administered together. This interaction underscores the importance of understanding how croton oil components may influence cellular processes related to cancer development . Furthermore, interaction studies have shown that croton oil can affect immune responses and inflammatory pathways, making it a subject of interest in immunology research .

Crotin shares similarities with several other compounds derived from plants within the Euphorbiaceae family and beyond. Below is a comparison highlighting its uniqueness:

CompoundSource PlantKey FeaturesUnique Aspects
RicinRicinus communisHighly toxic protein; inhibits protein synthesisMechanism involves ribosome inactivation
JatrophinJatropha curcasAntimicrobial properties; used in biodieselPrimarily used for biofuel production
PhorbolVarious Euphorbia spp.Tumor promoter; activates protein kinase CDirectly linked to cancer promotion
Croton OilCroton tigliumStrong purgative; skin irritant; phorbol estersKnown for severe gastrointestinal effects

Crotin is unique due to its specific combination of fatty acids and phorbol esters, which not only contribute to its medicinal properties but also pose significant health risks when misused. Its dual nature as both a therapeutic agent and a potent irritant distinguishes it from other similar compounds within its class .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

340.13107373 g/mol

Monoisotopic Mass

340.13107373 g/mol

Heavy Atom Count

25

UNII

2DZ0T25OEG

Dates

Last modified: 08-10-2024

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